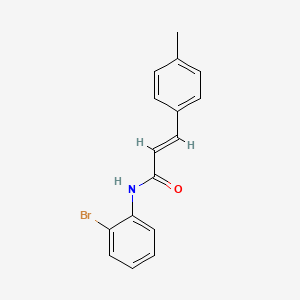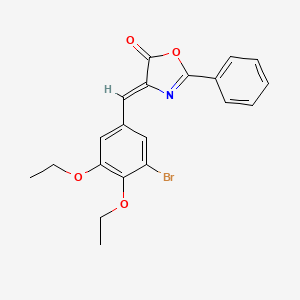![molecular formula C16H18N2O4 B5875962 1-cyclohexyl-5-[(5-methyl-2-furyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5875962.png)
1-cyclohexyl-5-[(5-methyl-2-furyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-cyclohexyl-5-[(5-methyl-2-furyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione, also known as barbituric acid derivative, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is synthesized through a specific method and has been found to have various biochemical and physiological effects on the body. In
Applications De Recherche Scientifique
1-cyclohexyl-5-[(5-methyl-2-furyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione has been extensively studied for its potential applications in scientific research. One of the key areas of research has been in the field of neuroscience. This compound has been found to have anxiolytic and sedative effects on the central nervous system. It has also been studied for its potential as an anticonvulsant and analgesic agent.
Mécanisme D'action
The mechanism of action of 1-cyclohexyl-5-[(5-methyl-2-furyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione is not fully understood. However, it is believed to act on the GABA-A receptor in the brain. This receptor is responsible for regulating the activity of the central nervous system. By binding to this receptor, the compound is able to enhance the inhibitory effects of GABA, leading to its anxiolytic and sedative effects.
Biochemical and Physiological Effects:
1-cyclohexyl-5-[(5-methyl-2-furyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione has been found to have various biochemical and physiological effects on the body. It has been shown to reduce anxiety and induce sleep in animal models. It has also been found to have anticonvulsant and analgesic effects. Additionally, this compound has been studied for its potential as an anti-inflammatory agent.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 1-cyclohexyl-5-[(5-methyl-2-furyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione in lab experiments is its ability to induce anxiolytic and sedative effects in animal models. This makes it a useful tool for studying the central nervous system and its regulation. However, one of the limitations of using this compound is its potential for toxicity. High doses of this compound have been found to be toxic to the liver and kidneys.
Orientations Futures
There are several future directions for research on 1-cyclohexyl-5-[(5-methyl-2-furyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione. One area of research is in the development of new drugs based on the structure of this compound. Another area of research is in the study of the potential anti-inflammatory effects of this compound. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential for toxicity.
Méthodes De Synthèse
1-cyclohexyl-5-[(5-methyl-2-furyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione is synthesized through a specific method. The synthesis involves the reaction between cyclohexylamine and diethyl malonate in the presence of sodium ethoxide. The resulting product is then reacted with acetic anhydride and 5-methyl-2-furaldehyde to form the final product. This synthesis method has been widely used in various scientific research applications.
Propriétés
IUPAC Name |
(5Z)-1-cyclohexyl-5-[(5-methylfuran-2-yl)methylidene]-1,3-diazinane-2,4,6-trione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O4/c1-10-7-8-12(22-10)9-13-14(19)17-16(21)18(15(13)20)11-5-3-2-4-6-11/h7-9,11H,2-6H2,1H3,(H,17,19,21)/b13-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWEZDEWIFUSBBL-LCYFTJDESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C=C2C(=O)NC(=O)N(C2=O)C3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(O1)/C=C\2/C(=O)NC(=O)N(C2=O)C3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5Z)-1-cyclohexyl-5-[(5-methylfuran-2-yl)methylidene]-1,3-diazinane-2,4,6-trione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-methoxy-6-{[(1-propyl-1H-benzimidazol-2-yl)amino]methyl}phenol](/img/structure/B5875879.png)
![N-[4-(1-azepanylsulfonyl)phenyl]-7-(difluoromethyl)-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5875887.png)
![1-[2-(3-methoxyphenoxy)ethyl]piperidine](/img/structure/B5875891.png)
![N-(3-pyridinylmethyl)-N'-[2-(trifluoromethyl)phenyl]thiourea](/img/structure/B5875896.png)


![2-[(3-cyclohexylpropanoyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxamide](/img/structure/B5875921.png)

![N'-[(1-benzyl-3-phenyl-1H-pyrazol-4-yl)methylene]-5-bromo-2-furohydrazide](/img/structure/B5875930.png)

![1-(4-methylphenyl)-3-[(3-pyridinylmethyl)amino]-2-buten-1-one](/img/structure/B5875953.png)

![N-[3-(aminocarbonyl)-5-methyl-4-phenyl-2-thienyl]-3-(2-chloro-6-fluorophenyl)-5-methyl-4-isoxazolecarboxamide](/img/structure/B5875977.png)
